
1,6-Bis(difluoromethyl)naphthalene
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Overview
Description
1,6-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at positions 1 and 6 are replaced by difluoromethyl groups
Preparation Methods
The synthesis of 1,6-Bis(difluoromethyl)naphthalene typically involves difluoromethylation reactions. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as chlorodifluoromethane (ClCF2H) in the presence of a strong base. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl groups .
Chemical Reactions Analysis
1,6-Bis(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups .
Scientific Research Applications
Applications in Materials Science
1,6-Bis(difluoromethyl)naphthalene has potential applications in materials science due to its electronic properties:
- Organic Electronics : Its unique electronic structure allows for potential use in organic semiconductors, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with tailored properties, such as increased thermal stability or enhanced electrical conductivity.
Medicinal Chemistry Applications
In medicinal chemistry, this compound is investigated for its biological interactions and potential therapeutic effects:
- Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit significant antimicrobial properties. Studies have shown that derivatives of naphthalene can have broad-spectrum antibacterial activity against various pathogens, making them candidates for developing new antimicrobial agents .
- Pharmaceutical Probes : The compound’s interactions with biomolecules are being explored to assess its potential as a pharmaceutical agent or a biochemical probe. Understanding these interactions is critical for developing drugs targeting specific biological pathways .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
- Antimicrobial Studies : In a microbiological analysis involving naphthalene derivatives, compounds similar to this compound demonstrated significant activity against planktonic cells and biofilms of various bacteria. This research underscores the potential of such compounds in combating antibiotic-resistant strains .
- Biological Interaction Studies : Investigations into the interaction of this compound with cellular proteins have shown that the compound can influence biochemical pathways, suggesting its utility in drug development .
Mechanism of Action
The mechanism by which 1,6-Bis(difluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the difluoromethyl groups. These groups can alter the compound’s reactivity and interaction with other molecules, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
1,6-Bis(difluoromethyl)naphthalene can be compared to other difluoromethylated naphthalene derivatives, such as 1,4-Bis(difluoromethyl)naphthalene and 2,6-Bis(difluoromethyl)naphthalene. These compounds share similar structural features but differ in the position of the difluoromethyl groups, which can lead to variations in their chemical properties and reactivity .
Biological Activity
1,6-Bis(difluoromethyl)naphthalene is a fluorinated naphthalene derivative known for its unique electronic properties and potential biological activities. The presence of difluoromethyl groups at the 1 and 6 positions enhances the compound's lipophilicity, influencing its interactions with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by:
- Chemical Formula : C12H8F4
- Molecular Weight : 232.19 g/mol
- CAS Number : 12329403
The difluoromethyl groups contribute to increased electron density and altered reactivity compared to non-fluorinated analogs, making it a subject of interest in medicinal chemistry and materials science.
Mechanisms of Biological Activity
Research indicates that fluorinated compounds often exhibit distinct biological activities due to their electronic properties. The mechanisms through which this compound exerts its effects may include:
- Interference with Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cellular functions, such as DNA gyrase in bacterial systems .
- Binding Affinity Modulation : The presence of difluoromethyl groups can enhance binding affinities to various biomolecules, potentially altering the pharmacokinetic profiles of drugs.
- Oxidative Stress Induction : Fluorinated naphthalenes may induce oxidative stress in cells, leading to apoptosis or necrosis in certain cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. Comparative studies with structurally similar compounds reveal insights into how variations in substitution patterns affect activity:
Compound Name | Structure Description | Biological Activity |
---|---|---|
1,7-Bis(difluoromethyl)naphthalene | Difluoromethyl groups at positions 1 and 7 | Different enzyme inhibition profiles |
2,6-Bis(difluoromethyl)naphthalene | Difluoromethyl groups at positions 2 and 6 | Altered reactivity patterns |
Bis(trifluoromethyl)benzene | Contains trifluoromethyl groups instead | Higher electron-withdrawing effect; distinct reactivity |
The electronic effects imparted by fluorination are critical for enhancing lipophilicity and improving membrane permeability.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar naphthalene derivatives demonstrated that compounds with fluorinated substituents exhibited enhanced activity against Mycobacterium avium subsp. paratuberculosis. The most active derivatives showed two-fold higher efficacy than standard antibiotics like rifampicin .
Anticancer Activity
In vitro studies have indicated that fluorinated naphthalenes can induce apoptosis in various cancer cell lines. For instance, research on naphthalene diimide derivatives has shown potential as anticancer agents by stabilizing G-quadruplex DNA structures, which are implicated in telomere maintenance in cancer cells .
Toxicity Studies
Toxicity assessments reveal that while some derivatives demonstrate significant biological activity, they also exhibit varying levels of cytotoxicity. For example, certain naphthalene derivatives were found to be less toxic to human monocytic leukemia cells (THP-1) compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1,6-bis(difluoromethyl)naphthalene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, fluoromethyl groups are introduced using difluoromethylating agents like ClCF₂H under catalytic conditions. Parallel solution-phase synthesis (e.g., optimizing substituents at the 1,6-positions of naphthalene) is effective for structural diversification . Key factors include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C or CuI). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. How can researchers characterize the thermal stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For instance, TGA under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition onset temperatures. Comparative studies with analogs (e.g., 1,6-naphthalene disulfonates) show that difluoromethyl groups enhance thermal resistance by ~50°C due to strong C-F bonds . Data interpretation should account for humidity and oxygen levels, which may accelerate degradation .
Q. What spectroscopic techniques are most effective for structural confirmation of fluorinated naphthalene derivatives?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -130 ppm for CF₂ groups).
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 244.18 for C₁₂H₈F₄O).
- FT-IR : Detects C-F stretching vibrations (1000–1200 cm⁻¹) and aromatic C-H bonds (3050–3100 cm⁻¹).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How do difluoromethyl groups at the 1,6-positions affect electronic properties and binding interactions in biological systems?
- Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, lowering π-π stacking energy and enhancing lipophilicity (logP increases by ~1.5 compared to non-fluorinated analogs). In enzyme inhibition studies (e.g., HCMV protease), docking simulations (AutoDock Vina) show that CF₂ groups improve binding affinity (ΔG ≈ -9.2 kcal/mol) via hydrophobic interactions and halogen bonding. Experimental validation requires mutagenesis assays (e.g., Ala-scanning) to identify critical residues .
Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives for material science applications?
- Methodological Answer :
- Continuous Flow Reactors : Reduce side reactions (e.g., over-fluorination) by precise residence time control.
- Post-Synthetic Modifications : Introduce functional groups (e.g., -OH or -NH₂) via Pd-catalyzed cross-coupling for polymer precursors .
- Purification : Use column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) to isolate >98% pure product. Scale-up risks include exothermic reactions—monitor via in-line IR spectroscopy .
Q. How can computational models predict the environmental persistence and toxicity of this compound?
- Methodological Answer :
- QSAR (Quantitative Structure-Activity Relationship) : Predict biodegradability (e.g., BIOWIN3 model) and toxicity (LC₅₀ for Daphnia magna).
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acid) to estimate adsorption coefficients (Kₒc ≈ 1200 L/kg).
- Risk of Bias Analysis : Apply frameworks from toxicological profiles (e.g., Table C-7 for animal studies) to assess data reliability in hazard identification .
Q. What are the structure-activity relationships (SAR) for this compound in polymer chemistry?
- Methodological Answer : In polyimide synthesis (e.g., 1,6-BDCN/ODA systems), the difluoromethyl groups reduce dielectric constants (ε ≈ 2.7) and enhance solubility in aprotic solvents (e.g., NMP). SAR studies show:
Q. Data Contradictions and Resolution
- vs. 24 : Parallel synthesis ( ) and nucleophilic substitution () yield similar derivatives but differ in scalability. Resolution: Use parallel synthesis for small-scale SAR exploration and transition to flow chemistry for bulk production .
- Thermal Stability : While suggests high stability for sulfonates, notes decomposition at 300°C for 1,6-BDCN polymers. Resolution: Contextualize stability based on functional groups (sulfonates vs. phthalonitriles) .
Properties
Molecular Formula |
C12H8F4 |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,6-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6,11-12H |
InChI Key |
WWZOXDIAJNWQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
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